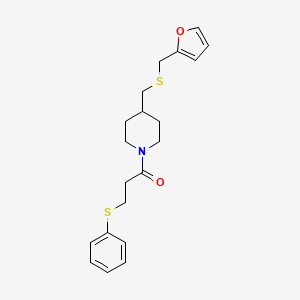

![molecular formula C18H21N5O2 B2637422 1-methyl-8-(3-methylphenyl)-3-propyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione CAS No. 872839-89-9](/img/no-structure.png)

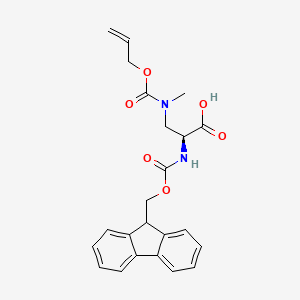

1-methyl-8-(3-methylphenyl)-3-propyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

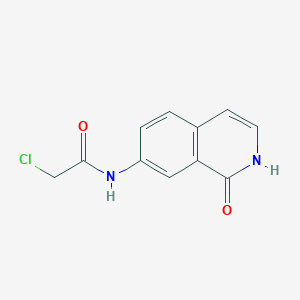

1-methyl-8-(3-methylphenyl)-3-propyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione, often referred to as MPTP , is an organic compound. It falls under the category of tetrahydropyridines . While MPTP itself lacks psychoactive effects, it holds significant scientific interest due to its role as a precursor to the neurotoxin MPP+ . MPP+ is notorious for causing permanent symptoms of Parkinson’s disease by selectively damaging dopaminergic neurons in the substantia nigra of the brain .

Molecular Structure Analysis

The molecular formula of MPTP is C12H15N , with a molar mass of approximately 173.26 g/mol . Its chemical structure comprises a tetrahydropyridine ring system, with substituents at various positions. The 1-methyl-4-phenylpyridinium (MPP+) cation, derived from MPTP, plays a crucial role in its neurotoxic effects. The specific arrangement of atoms within the imidazo[2,1-f]purine scaffold influences its biological activity .

Physical And Chemical Properties Analysis

- Melting Point : Approximately 40°C (104°F) .

- Boiling Point : Ranges from 128 to 132°C (262 to 270°F) at 12 Torr .

- Solubility in Water : Slightly soluble .

Mechanism of Action

MPP+ primarily targets dopamine-producing neurons in the pars compacta of the substantia nigra. By disrupting mitochondrial function, it triggers oxidative stress and neuronal death. The resulting loss of dopaminergic neurons leads to the characteristic motor symptoms of Parkinson’s disease, including tremors, rigidity, and bradykinesia .

Safety and Hazards

Future Directions

Research on MPTP continues to explore its role in Parkinson’s disease pathogenesis, potential therapeutic interventions, and novel drug development. Further investigations into its precise mechanisms and interactions within the brain are crucial for advancing our understanding of neurodegenerative disorders .

: MPTP - Wikipedia : 2,4(1H,3H)-Pyrimidinedione, 1,3-dimethyl- - NIST Chemistry WebBook

properties

CAS RN |

872839-89-9 |

|---|---|

Molecular Formula |

C18H21N5O2 |

Molecular Weight |

339.399 |

IUPAC Name |

4-methyl-6-(3-methylphenyl)-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |

InChI |

InChI=1S/C18H21N5O2/c1-4-8-23-16(24)14-15(20(3)18(23)25)19-17-21(9-10-22(14)17)13-7-5-6-12(2)11-13/h5-7,11H,4,8-10H2,1-3H3 |

InChI Key |

KRVNERZDHNEZET-UHFFFAOYSA-N |

SMILES |

CCCN1C(=O)C2=C(N=C3N2CCN3C4=CC=CC(=C4)C)N(C1=O)C |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![exo-8-Oxabicyclo[3.2.1]octan-3-ol](/img/structure/B2637348.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)thiophene-3-carboxamide](/img/structure/B2637356.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(diethylamino)benzamide](/img/structure/B2637357.png)

![3-[4-(5-Fluoro-3-methylpyridine-2-carbonyl)piperazin-1-yl]-1,2-benzothiazole](/img/structure/B2637358.png)

![2-(4-formyl-2,6-dimethylphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2637362.png)